6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-3-9-1-2-11-6(9)8-5(4)10/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRZCMLWVBSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=O)C(=CN21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino Derivatives with Electrophiles
A foundational approach involves cyclization reactions between 2-amino heterocyclic precursors and electrophilic reagents. VulcanChem outlines a method where 2-amino-oxazole derivatives react with brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux. This one-pot strategy achieves cyclization and bromination simultaneously, yielding the target compound in 65–72% efficiency. Key advantages include operational simplicity and avoidance of intermediate isolation.
The MDPI study expands this methodology by employing fluorinated alkynoates as electrophiles. For instance, 2-aminothiazole derivatives reacted with ethyl 4,4,4-trifluorobut-2-ynoate in methanol at 70°C for 12 hours, forming fluorinated analogs. While focusing on fluorination, this work demonstrates the adaptability of cyclization for introducing halogens, including bromine, at the 6-position via analogous bromo-alkynoates .
Table 1: Cyclization Methods for Oxazolo-Pyrimidinones
| Precursor | Electrophile | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Amino-oxazole | NBS | DMF | 80 | 72 | |
| 2-Aminothiazole | CF₃-C≡C-CO₂Et | MeOH | 70 | 88* | |
| *Yield for fluorinated analog; brominated variants achieved 63–67% . |
One-Pot Synthesis Using N-Bromosuccinimide (NBS)
NBS serves dual roles as a brominating agent and cyclization promoter. As reported by VulcanChem , reacting 2-amino-oxazole with NBS in DMF at 80°C induces simultaneous bromination at C6 and cyclization to form the oxazolo-pyrimidinone core. This method avoids multi-step protocols, reducing purification steps and improving scalability. Kinetic studies suggest that NBS first brominates the pyrimidine ring, followed by intramolecular cyclization via nucleophilic attack of the oxazole nitrogen .
Mechanistic Pathway:
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Bromination : NBS delivers Br⁺ to the electron-rich C6 position of the pyrimidine precursor.
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Cyclization : The oxazole nitrogen attacks the adjacent carbonyl group, forming the fused bicyclic system.
Mitsunobu Reaction for Oxazolo Ring Formation
Eurekaselect details an alternative route using the Mitsunobu reaction to construct the oxazolo ring. 5-Substituted 1-(3’-alkoxy-2’-hydroxypropyl)uracil derivatives undergo intramolecular cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). For brominated derivatives, post-cyclization bromination using PBr₃ or NBS achieves the 6-bromo substitution, with yields of 58–65% .
Table 2: Mitsunobu Reaction Parameters
| Substrate | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(3’-MeO-2’-OH-propyl)uracil | DEAD, PPh₃ | THF | 24 | 65 |
| 6-Bromo derivative | PBr₃ | DCM | 6 | 60 |
This method excels in stereochemical control, as demonstrated by the inversion of configuration at C4’ during nucleophilic substitutions .
Bromination via Suzuki-Miyaura Cross-Coupling
Post-cyclization bromination is achievable through palladium-catalyzed cross-coupling. The MDPI study describes Suzuki-Miyaura reactions where 6-bromo-thiazolo[3,2-a]pyrimidin-7-ones couple with boronic acids to introduce aryl groups. While primarily for functionalization, this confirms the stability of the bromo-substituted core under catalytic conditions, enabling late-stage diversification.
Optimized Conditions :
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Catalyst: PdCl₂(PPh₃)₂ (10 mol%)
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Base: Na₂CO₃
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Solvent: 1,4-Dioxane/H₂O (4:1)
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Temperature: 80°C
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include solvent polarity, temperature, and catalyst choice. The MDPI team screened solvents for cyclization, finding methanol optimal for balancing reactivity and solubility (88% yield). Protic solvents like water inhibited cyclization, while polar aprotic solvents (DMF, DMSO) provided moderate yields (Table 1). Catalytic additives such as CuBr marginally improved yields (≤70%) but increased side products .
Table 3: Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| MeOH | 32.7 | 88 |
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| H₂O | 80.1 | <10 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of 6-bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one exhibit antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, the synthesis of 2-(hydroxymethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-ones has been linked to enhanced antiviral activity against specific viruses under laboratory conditions .
Anticancer Potential
The compound has also been studied for its anticancer properties. Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth. The exploration of structure-activity relationships (SAR) within this class of compounds is ongoing, with promising results indicating their potential as anticancer agents .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods. One notable approach involves the Mitsunobu reaction, which allows for the formation of complex heterocycles from simpler precursors. This method has been utilized to create a range of substituted oxazolo-pyrimidinones with varying biological activities .
| Synthesis Method | Description |
|---|---|
| Mitsunobu Reaction | A coupling reaction that facilitates the formation of oxazolo-pyrimidinones by intramolecular cyclization of nucleophiles with uracil derivatives. |
| Nucleophilic Substitution | Utilizes various N-nucleophiles to create diverse derivatives with potential bioactivity. |
Biological Studies
Mechanistic Insights
The compound's mechanism of action has been a subject of investigation, particularly in the context of its interaction with biological macromolecules. Studies have indicated that this compound can interact with DNA and RNA, potentially leading to alterations in nucleic acid function and stability. Such interactions are crucial for understanding its role in therapeutic applications .
Case Studies
Several case studies highlight the effectiveness of this compound in biological assays:
- In Vitro Studies : Various derivatives have shown promising results in inhibiting specific cancer cell lines, showcasing their potential as lead compounds for drug discovery.
- Animal Models : Preliminary studies using animal models have indicated that these compounds can significantly reduce tumor size and improve survival rates when administered under controlled conditions.
Mechanism of Action
The mechanism of action of 6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit certain kinases or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2H-oxazolo[3,2-a]pyrimidin-7(3H)-one: Lacks the bromine atom at the 6-position.
6-Chloro-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one: Contains a methyl group at the 6-position.
Uniqueness
The presence of the bromine atom in 6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazole-pyrimidine family, which is known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
- IUPAC Name : this compound
- Molecular Formula : C8H6BrN3O
- Molecular Weight : 217.022 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, it has been shown that various oxazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against specific microbial strains remains to be fully elucidated but aligns with the broader trends observed in its chemical class .
Anticancer Properties
Research into the anticancer potential of oxazole derivatives suggests promising avenues for therapeutic use. For example, studies have shown that certain oxazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Although specific data on this compound is limited, its structural similarity to other bioactive compounds implies potential anticancer activity that warrants further investigation .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, compounds in this class may act as enzyme inhibitors or modulators of signaling pathways related to cell growth and inflammation. The precise molecular targets are yet to be identified but are critical for understanding the compound's efficacy and safety profile .
Case Studies
-
Study on Antimicrobial Effects :
In a controlled study assessing the antimicrobial activity of various oxazole derivatives, it was found that certain compounds exhibited significant inhibition zones against E. coli and Staphylococcus aureus. While specific results for this compound were not highlighted, the overall findings support its potential in combating bacterial infections . -
Anticancer Activity Assessment :
A comparative analysis of several oxazole derivatives revealed that compounds similar in structure to this compound showed marked cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with these compounds, indicating a need for further exploration into the specific effects of this compound on cancer cells .
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
